ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound belonging to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring, an ethyl ester group, and a toluene-derived substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. The starting materials often include ethyl acetoacetate, 4-toluidine, and sulfur-containing reagents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its therapeutic properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl coumarin-3-carboxylate
Uniqueness
ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is unique due to its thiadiazine ring structure and the presence of both ethyl ester and toluene-derived substituents. This combination of features distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methyl-2-[2-(4-methylanilino)-2-oxoethyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-4-24-16(21)14-9-19(25(22,23)18-12(14)3)10-15(20)17-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGLBKKAGYKHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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